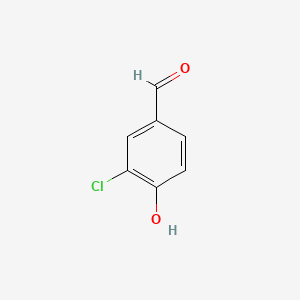

3-Chloro-4-hydroxybenzaldehyde

Beschreibung

Contextualization within Substituted Aromatic Aldehydes Research

Substituted aromatic aldehydes represent a cornerstone of organic chemistry, providing the foundation for a vast array of more complex molecules. researchgate.net Within this class, 3-Chloro-4-hydroxybenzaldehyde is a notable example of a halogenated hydroxybenzaldehyde. The presence of both a chlorine atom and a hydroxyl group on the benzene (B151609) ring significantly influences the molecule's electronic properties and reactivity. solubilityofthings.com The chlorine atom, being an electrophilic substituent, and the hydroxyl group, capable of hydrogen bonding, create a unique chemical environment that researchers exploit in the synthesis of novel compounds. solubilityofthings.com This specific arrangement of functional groups places it in a distinct category, differentiating it from other isomers and related compounds in terms of its reactivity and potential applications. solubilityofthings.com

The study of such substituted aldehydes is crucial for understanding structure-activity relationships, where the type and position of substituents on the aromatic ring can dramatically alter the biological or chemical properties of the resulting derivatives. researchgate.net Research into this compound contributes to the broader knowledge base of how different functional groups modulate the characteristics of aromatic compounds, a fundamental aspect of medicinal and materials chemistry. solubilityofthings.comguidechem.com

Significance in Contemporary Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate in organic synthesis. guidechem.comchemimpex.com Its aldehyde group readily participates in a variety of chemical transformations, including condensation reactions, nucleophilic additions, and oxidations, making it a key starting material for a diverse range of products. guidechem.com

One of the most prominent applications is in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids and possess a wide spectrum of biological activities. jetir.orgtsijournals.comchemrevlett.com The Claisen-Schmidt condensation of this compound with various acetophenones is a common method to produce these valuable compounds. jetir.orgtsijournals.com

Furthermore, this aldehyde is a crucial intermediate in the pharmaceutical industry. chemimpex.com It serves as a building block for synthesizing more complex drug molecules, including those with potential anti-inflammatory, antimicrobial, and neuroprotective properties. solubilityofthings.comchemimpex.com For instance, it is used in the synthesis of ponesimod, a sphingosine-1-phosphate receptor agonist. The reactivity of its functional groups allows for the strategic introduction of this molecular fragment into larger, more intricate pharmaceutical agents. guidechem.com Beyond pharmaceuticals, it also finds application in the production of dyes and pigments and in agricultural chemistry. solubilityofthings.comchemimpex.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is underscored by its continuous presence in scientific literature, spanning various research fields. Current research trajectories involving this compound are diverse and indicative of its broad utility.

In medicinal chemistry, research is ongoing to explore the potential of its derivatives as therapeutic agents. Studies have investigated its use in creating compounds with antioxidant and antimicrobial activities. solubilityofthings.com The synthesis of novel heterocyclic compounds from this compound remains an active area of investigation, with the aim of discovering new bioactive molecules. biosynth.com

From a materials science perspective, its derivatives are being explored for applications in creating new materials, such as polymers and coatings. chemimpex.com The compound's structural features make it a candidate for developing functionalized aromatic compounds with specific optical or electronic properties. biosynth.com

The enduring interest in this compound highlights the fundamental connection between molecular structure and function. solubilityofthings.com Its continued study in academic and industrial settings is likely to lead to further discoveries and applications in synthetic and applied chemistry. solubilityofthings.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol |

| CAS Number | 2420-16-8 |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 133-137 °C (lit.) |

| Boiling Point | 150 °C / 14mmHg |

Data sourced from multiple references. sigmaaldrich.comlookchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSOCYWCRMXQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178896 | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-16-8 | |

| Record name | 3-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Chloro 4 Hydroxybenzaldehyde

Established Synthetic Pathways for 3-Chloro-4-hydroxybenzaldehyde

The primary methods for synthesizing this compound are direct chlorination and oxidation of a cresol-based starting material. These established routes are favored for their use of accessible reagents and have been refined for both laboratory and industrial-scale production.

Selective Chlorination of 4-Hydroxybenzaldehyde (B117250)

A classical and direct approach for the synthesis of this compound involves the electrophilic aromatic substitution of 4-hydroxybenzaldehyde. In this method, a chlorinating agent is introduced to selectively add a chlorine atom to the benzene (B151609) ring. The hydroxyl (-OH) and aldehyde (-CHO) groups on the ring direct the incoming electrophile, but precise control of the reaction is paramount to achieve the desired mono-substitution at the correct position.

The success of the selective chlorination method hinges on the meticulous optimization of both the reagents and the specific conditions under which the reaction is performed. The choice of chlorinating agent is critical, with sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) being commonly employed for their efficacy under controlled conditions.

Reaction conditions are carefully managed to favor the formation of the desired product. This typically involves conducting the reaction at low temperatures, often between 0°C and 5°C. The use of an anhydrous organic solvent, such as dichloromethane, is also standard practice to prevent unwanted side reactions. The slow, dropwise addition of the chlorinating agent to the dissolved 4-hydroxybenzaldehyde is a key procedural step to manage the reaction rate and heat generation.

Interactive Table 1: Optimized Conditions for Selective Chlorination

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) | Provides controlled chlorination. |

| Temperature | 0–5 °C | Minimizes side reactions and polyhalogenation. |

| Solvent | Anhydrous Dichloromethane (DCM) | Prevents hydrolysis and other side reactions. |

| Reagent Addition | Slow, dropwise addition | Controls reaction rate and exothermicity. |

A significant challenge in the chlorination of 4-hydroxybenzaldehyde is preventing polyhalogenation, where multiple chlorine atoms are added to the aromatic ring, leading to impurities such as 3,5-dichloro-4-hydroxybenzaldehyde. Careful control over the reaction conditions is the primary strategy to mitigate this issue.

Maintaining a low reaction temperature (0–5°C) is crucial, as it reduces the reactivity of the system and disfavors multiple substitutions. Furthermore, the slow and controlled addition of the chlorinating agent ensures that localized high concentrations of the reagent are avoided, which could otherwise promote over-chlorination. The use of stoichiometric amounts of the chlorinating agent is also essential. After the reaction, purification steps such as recrystallization or column chromatography are often necessary to isolate the pure this compound from any remaining starting material or chlorinated byproducts.

Oxidation of Chlorinated p-Cresol (B1678582) Derivatives

An alternative and industrially significant pathway to this compound is the selective oxidation of a chlorinated p-cresol derivative, specifically 3-chloro-p-cresol. This method leverages the conversion of a methyl group on the aromatic ring into an aldehyde group. This patented process is noted for its efficiency and scalability. google.com

This synthetic route is distinguished by its use of an elegant catalytic system with molecular oxygen or air as the primary oxidant, which is an economical and environmentally conscious choice. google.com The reaction is performed in the presence of a cobalt-based catalyst. google.comgoogle.com The cobalt catalyst can be in various forms, including metallic cobalt or cobalt compounds where the metal can have a valence of zero, two, or three. google.comgoogle.com

A crucial component of the reaction mixture is a base that possesses a higher basicity than the starting 3-chloro-p-cresol. googleapis.com This base facilitates the oxidation process. The reaction is carried out in a solvent that is stable under the oxidative conditions. googleapis.com

Interactive Table 2: Components of the Catalytic Oxidation System

| Component | Specification | Function |

|---|---|---|

| Starting Material | 3-chloro-p-cresol | Provides the carbon skeleton for the target molecule. |

| Oxidant | Molecular oxygen (O₂) or air | Serves as the oxidizing agent to convert the methyl group. google.com |

| Catalyst | Cobalt compounds or metallic cobalt | Facilitates the selective oxidation reaction. google.comgoogle.com |

| Base | Higher basicity than the starting phenol (B47542) | Promotes the oxidation process. googleapis.com |

| Solvent | Oxygen-stable solvent | Provides the reaction medium. googleapis.com |

The oxidation of 3-chloro-p-cresol is considered an advantageous method for large-scale industrial synthesis. google.com The use of inexpensive and readily available oxidants like air or pure oxygen contributes significantly to its economic viability. The process demonstrates high selectivity, with the oxidation occurring specifically at the methyl group to form the desired aldehyde (formyl) group, while other substituents on the ring remain unchanged. google.comgoogleapis.com

Efficiency is further enhanced by the fact that the catalytic system is effective with minimal amounts of the cobalt compound. google.comgoogleapis.com Moreover, the process offers flexibility, as it can be successfully employed with mixed cresol (B1669610) derivatives as the starting material, which simplifies raw material sourcing and can reduce costs in an industrial setting. google.comgoogleapis.com These features collectively make this catalytic oxidation a robust and scalable method for the production of this compound.

Functionalization Strategies and Derivatization

The unique structural arrangement of this compound, featuring an aldehyde, a hydroxyl group, and a chlorine atom on an aromatic ring, provides a versatile platform for a wide range of functionalization and derivatization strategies. chemimpex.com The reactivity of the hydroxyl and aldehyde groups, in particular, allows for the synthesis of a diverse array of complex molecules and intermediates for applications in pharmaceuticals and materials science. chemimpex.com

Alkylation and Propargylation of the Hydroxyl Group

The phenolic hydroxyl group of this compound is a prime site for modification through alkylation and propargylation reactions. These reactions typically involve the deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl or propargyl halide.

Alkylation with various agents, such as allyl bromide or alkyl dibromides, serves to introduce new functionalities and build more complex molecular architectures. guidechem.comsci-hub.se For instance, the phenolic hydroxyl can be protected with an allyl group using allyl bromide, a step often employed in multi-step syntheses to allow for subsequent reactions at other positions of the molecule. guidechem.com Another example involves the alkylation with (R)-3-chloro-1,2-propanediol under basic conditions, which is a key step in the synthesis of intermediates for pharmaceutical agents like ponesimod. mdpi.com

Propargylation, the introduction of a propargyl group (HC≡C-CH₂-), is a particularly significant transformation. This is commonly achieved by reacting this compound with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone (B3395972). mdpi.com This reaction yields 3-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, an alkynyl ether, with good yields. mdpi.com A reported synthesis achieved a 69% yield for this specific transformation. mdpi.com

Generation of Alkynyl Ethers for Click Chemistry

The synthesis of alkynyl ethers from this compound is of significant interest due to their utility in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). scispace.com The terminal alkyne functionality introduced via propargylation serves as a reactive handle that can readily and selectively react with azide-containing molecules to form stable 1,4-disubstituted 1,2,3-triazole rings. scispace.comnih.gov This method provides a powerful tool for linking the benzaldehyde (B42025) core to other molecular fragments, enabling the construction of complex molecules, such as fluorescent chemosensors or potential bioactive compounds. scispace.com The high efficiency and selectivity of click reactions make these alkynyl ether derivatives valuable building blocks in medicinal chemistry and materials science. nih.gov

Tailoring Photophysical Properties of Derivatives

Modification of the hydroxyl group through derivatization can significantly alter the photophysical properties of the resulting molecules. researchgate.net The introduction of different substituents allows for the fine-tuning of electronic characteristics, which in turn influences absorption and emission spectra. researchgate.netacs.org For example, the creation of derivatives such as salicylaldehyde-based thiosemicarbazones has been shown to produce materials with interesting nonlinear optical (NLO) properties. acs.org Theoretical studies, such as Frontier Molecular Orbital (FMO) analysis, help to explain how these structural modifications affect the charge transfer capabilities and the HOMO/LUMO energy gap, which are critical determinants of a molecule's photophysical behavior. acs.org By strategically choosing the groups attached to the this compound core, researchers can design new materials with tailored fluorescence, NLO activity, and other desirable optical characteristics. researchgate.netacs.org

Cross-Coupling Reactions Facilitated by Hydroxyl Group Activation

The hydroxyl group, while not directly reactive in standard cross-coupling conditions, can be converted into a more reactive leaving group, thereby enabling powerful carbon-carbon bond-forming reactions. This activation strategy dramatically expands the synthetic utility of this compound.

Triflation and Precursors for Suzuki-Miyaura Couplings

A key activation method is the conversion of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate, -OTf). This is typically achieved by reacting this compound with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270). nih.gov The resulting product, 2-chloro-4-formylphenyl trifluoromethanesulfonate, is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov

Triflates are highly effective leaving groups in Suzuki-Miyaura couplings, a versatile reaction that forms C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgthermofisher.com The use of N-heterocyclic carbene (NHC) ligands with a palladium catalyst allows for chemodivergent couplings, where the reaction can be directed to occur selectively at either the C-Cl bond or the C-OTf bond, providing a sophisticated level of control in the synthesis of complex biaryl systems. nih.gov This methodology makes this compound a valuable precursor for creating polyfunctionalized aromatic compounds. nih.gov

Aldol (B89426) Condensation Reactions

The aldehyde group of this compound is electrophilic and readily participates in aldol condensation reactions. This classic carbon-carbon bond-forming reaction involves the reaction of an enolate (from a ketone or another aldehyde) with the aldehyde group. magritek.com These reactions can be catalyzed by either acid or base and typically result in the formation of a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl compound. magritek.com

Research has shown that this compound is an effective substrate for these reactions, including under solvent-free conditions, which aligns with the principles of green chemistry. It can be reacted with various ketones or activated methylene (B1212753) compounds, such as malononitrile (B47326), to produce a range of derivatives. evitachem.com For instance, the Knoevenagel condensation, a variation of the aldol reaction, between this compound and malononitrile yields (3-Chloro-4-hydroxybenzylidene)propanedinitrile. evitachem.com These condensation reactions are fundamental in synthesizing intermediates for pharmaceuticals and other functional materials. d-nb.info

Reductive Amination Reactions

Reductive amination is a significant transformation involving this compound, providing a pathway to various amine derivatives. This reaction typically proceeds by the formation of an intermediate imine or iminium ion from the reaction of the aldehyde with an amine, which is then reduced in situ to the corresponding amine.

A notable application of this reaction is in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol. guidechem.com In this multi-step synthesis, the phenolic hydroxyl group of this compound is first protected. The resulting intermediate, 4-(allyloxy)-3-chlorobenzaldehyde, then undergoes a reductive amination reaction with morpholine (B109124). guidechem.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is employed as the reducing agent in this step, facilitating the conversion of the aldehyde to the morpholinomethyl group. guidechem.com

The selection of the reducing agent is crucial for the success of the reductive amination. While various reducing agents can be used, sodium triacetoxyborohydride is often preferred due to its mild nature and selectivity.

Reaction of this compound with an amine to form a Schiff base (imine).

Reduction of the Schiff base to yield the final amine product.

This methodology is a versatile tool for introducing amino functionalities, which are prevalent in many biologically active molecules and pharmaceutical intermediates. guidechem.comnih.gov

Multi-step Organic Synthesis Applications

This compound serves as a crucial starting material and intermediate in a variety of multi-step organic syntheses, leading to the formation of more complex and functionally diverse molecules.

Synthesis of 4-(Allyloxy)-3-chlorobenzaldehyde

A common initial step in the multi-step utilization of this compound is the protection of its reactive phenolic hydroxyl group. This is often achieved through an allylation reaction to yield 4-(allyloxy)-3-chlorobenzaldehyde. guidechem.comnih.govrsc.org

The synthesis is typically carried out by reacting this compound with allyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone or anhydrous dimethylformamide (DMF). guidechem.comnih.govrsc.org The reaction mixture is heated to facilitate the nucleophilic substitution, where the phenoxide ion, generated in situ, attacks the allyl bromide, displacing the bromide ion.

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| This compound, Allyl bromide | Potassium carbonate | Acetone | Reflux | 4-(Allyloxy)-3-chlorobenzaldehyde | 78% | guidechem.com |

| This compound, Allyl bromide | Potassium carbonate | Anhydrous DMF | 65°C, 18 hr | 4-(Allyloxy)-3-chlorobenzaldehyde | - | nih.gov |

This protective strategy is essential for subsequent reactions that might be incompatible with the acidic proton of the hydroxyl group, such as certain coupling reactions or reactions involving strong bases.

Synthesis of 2-Chloro-4-(morpholinylmethyl)phenol

The synthesis of 2-chloro-4-(morpholinylmethyl)phenol is a prime example of a multi-step process originating from this compound. guidechem.com This synthesis highlights the utility of protecting groups and sequential reactions to achieve a target molecule with specific functionalities.

The synthetic route involves three main steps:

Protection: The phenolic hydroxyl group of this compound is protected with an allyl group to form 4-(allyloxy)-3-chlorobenzaldehyde. guidechem.com

Reductive Amination: The intermediate aldehyde undergoes a reductive amination with morpholine using sodium triacetoxyborohydride as the reducing agent. This step introduces the morpholinylmethyl moiety. guidechem.com

Deprotection: The final step involves the removal of the allyl protecting group to regenerate the free phenolic hydroxyl group, yielding the target compound, 2-chloro-4-(morpholinylmethyl)phenol. guidechem.com This is often accomplished using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a suitable scavenger. guidechem.com

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1. Protection | This compound | Allyl bromide, K₂CO₃ | 4-(Allyloxy)-3-chlorobenzaldehyde | 78% | guidechem.com |

| 2. Reductive Amination | 4-(Allyloxy)-3-chlorobenzaldehyde | Morpholine, NaBH(OAc)₃ | 4-(4-(Allyloxy)-3-chlorobenzyl)morpholine | 68% | guidechem.com |

| 3. Deprotection | 4-(4-(Allyloxy)-3-chlorobenzyl)morpholine | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-(morpholinylmethyl)phenol | - | guidechem.com |

Synthesis of Electrochemically Active Ferrocenyl Hydrazone Compounds

This compound is also a valuable precursor in the synthesis of electrochemically active compounds, such as ferrocenyl hydrazones. guidechem.com These compounds are of interest due to the unique redox properties of the ferrocene (B1249389) moiety, making them potential candidates for various applications, including as sensors and in materials science. guidechem.comjomardpublishing.com

The synthesis involves the condensation reaction between this compound and a ferrocene-containing hydrazide, such as 1,1'-ferrocene bishydrazide. guidechem.com This reaction forms a diacylhydrazone compound where the ferrocene unit is linked to two 3-chloro-4-hydroxyphenyl moieties through hydrazone linkages. guidechem.com

The acylhydrazone functional group, formed by the reaction of the aldehyde with the hydrazide, is known to form stable complexes with metal ions and can exhibit significant biological activity. guidechem.com The combination of the ferrocenyl group and the acylhydrazone functionality in a single molecule can lead to synergistic effects and novel properties.

Hantzsch Reaction in Derivative Synthesis

The Hantzsch pyridine synthesis, a classic multi-component reaction, can be adapted to utilize derivatives of this compound for the preparation of substituted dihydropyridines. organic-chemistry.orgscribd.com This reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a source of ammonia. organic-chemistry.org

While direct use of this compound in the Hantzsch reaction might be complicated by the reactivity of the phenolic hydroxyl group, its derivatives, such as 4-alkoxy-3-chlorobenzaldehydes, are suitable substrates. The reaction proceeds through the formation of key intermediates, including a Knoevenagel condensation product and an enamine, which then cyclize to form the dihydropyridine (B1217469) ring. organic-chemistry.org

The resulting dihydropyridine derivatives can be further oxidized to the corresponding pyridine compounds. organic-chemistry.org This methodology provides a straightforward route to a wide range of heterocyclic compounds with potential applications in medicinal chemistry.

Transformation Studies and Reaction Mechanisms

The reactivity of this compound is dictated by the interplay of its functional groups: the aldehyde, the phenolic hydroxyl group, and the chlorine substituent on the aromatic ring. solubilityofthings.com

Studies have shown that under certain conditions, the aldehyde group can be both oxidized and reduced. For instance, anaerobic bacteria can transform this compound into both 3-chloro-4-hydroxybenzoic acid (oxidation product) and 3-chloro-4-hydroxybenzyl alcohol (reduction product). nih.govasm.org The formation of the carboxylic acid is generally the main metabolic pathway, with the alcohol being a minor product. nih.gov

The presence of the chlorine atom and the hydroxyl group influences the electronic properties of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack. solubilityofthings.com The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the chlorine atom is a deactivating group but also an ortho-, para-director.

The reaction mechanisms involved in the transformations of this compound are varied. For example, in the synthesis of 4-(allyloxy)-3-chlorobenzaldehyde, the mechanism is a nucleophilic Williamson ether synthesis. In reductive amination, the mechanism involves the initial formation of a carbinolamine, followed by dehydration to an imine and subsequent reduction. nih.gov

Further research into the transformation studies and reaction mechanisms of this compound continues to provide valuable insights into its chemical behavior and expand its applications in organic synthesis.

Oxidation to 3-Chloro-4-hydroxybenzoic Acid

The transformation of this compound to 3-chloro-4-hydroxybenzoic acid is a key oxidation reaction in organic synthesis. This conversion can be achieved using various oxidizing agents. Common laboratory-scale reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromyl chloride (CrO₂Cl₂). Industrially, a significant advancement involves the oxidation of 3-chloro-p-cresol derivatives using molecular oxygen or air in the presence of cobalt catalysts and a base. google.com This method is noted for its improved feasibility over older techniques that required large amounts of catalysts and specific solvents.

Metabolically, anaerobic bacterial consortia have demonstrated the ability to oxidize this compound to 3-chloro-4-hydroxybenzoic acid. nih.govasm.org In these microbial transformations, the carboxylic acid is often the principal metabolite. nih.govasm.org

Table 1: Oxidation of this compound

| Starting Material | Reagent/Catalyst | Product | Application/Context |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄), Chromyl chloride (CrO₂Cl₂) | 3-Chloro-4-hydroxybenzoic acid | Chemical Synthesis |

| 3-Chloro-p-cresol | Molecular oxygen, Cobalt compounds | This compound | Industrial Synthesis |

Reduction to 3-Chloro-4-hydroxybenzyl Alcohol

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 3-chloro-4-hydroxybenzyl alcohol. This reduction is commonly accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

In the realm of microbial metabolism, certain anaerobic bacterial consortia are capable of reducing this compound to 3-chloro-4-hydroxybenzyl alcohol. nih.govasm.org Studies have shown that this reduction often occurs concurrently with the oxidation to the corresponding carboxylic acid, with the alcohol being a less predominant metabolite. nih.govasm.org For instance, in transformations by metabolically stable anaerobic enrichment cultures, the yield of the hydroxymethyl derivative (the alcohol) was observed to be between 3% and 30%. nih.govasm.org

Table 2: Reduction of this compound

| Starting Material | Reagent/Condition | Product | Yield/Observation |

|---|---|---|---|

| This compound | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 3-Chloro-4-hydroxybenzyl alcohol | Standard chemical reduction |

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution reactions. evitachem.com This allows for the introduction of various functional groups, expanding the synthetic utility of the parent molecule. Nucleophiles such as amines can displace the chlorine atom. This type of reaction is fundamental in creating a diverse range of derivatives. For example, the reaction with 4-methylpyrazole (B1673528) in the presence of a base can lead to the formation of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, a transformation that can be facilitated by traditional heating or by more modern techniques like ultrasound or solvent-free mechanochemical methods. smolecule.com

Microbial Metabolism and Biodegradation Pathways

The microbial metabolism of this compound is a significant area of research, particularly in the context of environmental bioremediation. Anaerobic bacteria, in particular, have been shown to transform this compound through various pathways. nih.govasm.org

Anaerobic Bacterial Transformations and Metabolite Identification

Studies using metabolically stable anaerobic enrichment cultures from marine sediments have demonstrated that this compound undergoes both oxidation and reduction. nih.govasm.org The primary metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming 3-chloro-4-hydroxybenzoic acid. nih.govasm.org Concurrently, a smaller fraction of the aldehyde is reduced to 3-chloro-4-hydroxybenzyl alcohol. nih.govasm.org

Further transformation of the resulting 3-chloro-4-hydroxybenzoic acid can occur. In some anaerobic freshwater sediment samples, it is degraded to phenol and subsequently to benzoate. nih.govnih.gov This degradation can proceed via two different initial steps: either through the formation of 2-chlorophenol (B165306) or 4-hydroxybenzoate (B8730719). nih.govasm.org On prolonged incubation, the halogenated carboxylic acids are often decarboxylated, leading to the formation of halogenated phenols. nih.govasm.org

Table 3: Anaerobic Metabolites of this compound

| Substrate | Microbial Consortium | Key Metabolites |

|---|---|---|

| This compound | Anaerobic enrichment cultures | 3-Chloro-4-hydroxybenzoic acid, 3-Chloro-4-hydroxybenzyl alcohol |

Dehalogenation Processes

Dehalogenation, the removal of the chlorine atom, is a critical step in the detoxification of halogenated aromatic compounds. In the anaerobic degradation of the metabolite 3-chloro-4-hydroxybenzoate, reductive dehalogenation to 4-hydroxybenzoate has been observed. nih.gov This process is catalyzed by specific enzymes. For instance, the membrane-bound 3-chloro-4-hydroxyphenylacetate reductive dehalogenase from the anaerobe Desulfitobacterium hafniense has been purified and characterized. nih.gov This enzyme specifically catalyzes the reductive dechlorination of 3-chloro-4-hydroxyphenylacetate to 4-hydroxyphenylacetate. nih.gov While this enzyme acts on a closely related compound, it exemplifies the type of enzymatic machinery involved in the dehalogenation of chlorinated aromatic acids derived from the metabolism of compounds like this compound.

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. For 3-chloro-4-hydroxybenzaldehyde, these techniques reveal characteristic functional group frequencies and evidence of significant intermolecular forces. aip.orgscilit.com

The FT-IR and Raman spectra of this compound are marked by distinct absorption bands that correspond to its specific functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group is observed as a strong band around 1670 cm⁻¹ in the IR spectrum. researchgate.net The phenolic hydroxyl (O-H) group gives rise to a broad absorption band in the region of 3200-3180 cm⁻¹. aip.orgresearchgate.net The aldehydic C-H stretch is identified near 2751 cm⁻¹. aip.org Furthermore, the C-Cl stretching vibration is found coupled with ring vibrations, while aromatic C=C stretching vibrations appear around 1600 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies of this compound

| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1670 | researchgate.net |

| Aldehyde | C-H Stretch | 2751 | aip.org |

| Hydroxyl | O-H Stretch | ~3200-3180 | aip.orgresearchgate.net |

| Aromatic | C=C Stretch | ~1600 | |

| Chloro | C-Cl Stretch | Coupled with ring vibrations | aip.org |

Spectroscopic data strongly indicates the presence of intermolecular hydrogen bonding in solid this compound. The broadness of the O-H stretching band around 3180 cm⁻¹ is a classic sign of hydrogen bonding, specifically an O-H···O interaction between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. aip.orgresearchgate.net This interaction is further supported by a downshift of the aldehydic C=O stretching vibration to 1670 cm⁻¹ and an increase in the frequency of the in-plane O-H bending vibration. researchgate.net Computational studies involving dimerization further corroborate these findings, with the calculated dimer spectrum showing good agreement with the observed spectra. researchgate.net Raman spectroscopy also reveals a strong band at a low frequency (83 cm⁻¹), which can be assigned to the O-H···O stretching vibration, further confirming the presence of these intermolecular bonds. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum of this compound shows distinct signals for each of its protons. The aldehyde proton is the most deshielded, appearing as a singlet at approximately 9.87 ppm. The aromatic protons exhibit a splitting pattern consistent with the substitution on the benzene (B151609) ring: a doublet at 7.92 ppm (H-2), a doublet of doublets at 7.79 ppm (H-6), and a doublet at 7.06 ppm (H-5). The hydroxyl proton signal is also present.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro, hydroxyl, and aldehyde substituents.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

|---|---|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.87 | s | ||

| ¹H | Aromatic (H-2) | 7.92 | d | 2.0 | |

| ¹H | Aromatic (H-6) | 7.79 | dd | 2.0, 8.4 | |

| ¹H | Aromatic (H-5) | 7.06 | d | 8.4 | |

| ¹³C | C1 (C-CHO) | - | - | - | |

| ¹³C | C2 | - | - | - | |

| ¹³C | C3 (C-Cl) | - | - | - | |

| ¹³C | C4 (C-OH) | - | - | - | |

| ¹³C | C5 | - | - | - | |

| ¹³C | C6 | - | - | - | |

| ¹³C | Carbonyl (C=O) | - | - | - |

NMR data, in conjunction with computational studies, helps to determine the most stable molecular conformation. For this compound, the cis form, where the C=O group of the aldehyde is oriented towards the hydroxyl group, is found to be the most stable conformer. aip.orgresearchgate.net The chemical shifts of the aromatic protons and carbons are influenced by the interplay of the electron-donating resonance effect of the para-hydroxyl group and the electron-withdrawing inductive effects of the meta-chloro and para-aldehyde groups. This substitution pattern leads to the specific splitting patterns and chemical shifts observed in the NMR spectra. Studies on related salicylaldehyde (B1680747) derivatives show that intramolecular hydrogen bonding between the phenolic hydrogen and the formyl oxygen is a common feature, which can also influence the conformation and spectroscopic properties. nih.goviucr.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. chemicalbook.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (156.57 g/mol ). nih.gov A characteristic feature in the mass spectrum of a chlorinated compound is the presence of an M+2 peak, an isotopic peak that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO). libretexts.org

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides powerful tools for investigating the molecular properties of this compound at an atomic level. Quantum mechanical calculations, in particular, offer deep insights into its geometry, electronic structure, and spectroscopic characteristics, complementing experimental findings.

Density Functional Theory (DFT) has become a primary method for studying the properties of benzaldehyde (B42025) derivatives due to its balance of accuracy and computational cost. The B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) is a commonly employed functional for these analyses.

Theoretical calculations are crucial for determining the most stable three-dimensional structure of the molecule. Both Restricted Hartree-Fock (RHF) and DFT (B3LYP) methods, often using the 6-31G* basis set, have been employed to compute the equilibrium structure and electronic ground state energy of this compound. researchgate.net These calculations perform geometry optimization, systematically adjusting bond lengths and angles to find the lowest energy conformation. researchgate.netdergipark.org.tr

Studies on related benzaldehyde derivatives using DFT with basis sets like B3LYP/6-311G(d,p) are used to analyze frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic excitability. For a similar compound, 2-chloro-3-hydroxybenzaldehyde (B1361139), the HOMO-LUMO gap was calculated to be approximately 3.56 eV. This value provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Theoretical Computational Methods for this compound

| Calculation Type | Method/Basis Set | Investigated Properties | Reference |

|---|---|---|---|

| Geometry Optimization | RHF/6-31G* | Equilibrium Structure, Ground State Energy | researchgate.net |

| Geometry Optimization | B3LYP/6-31G* | Equilibrium Structure, Ground State Energy | researchgate.net |

| Electronic Structure | B3LYP/6-311G(d,p) | HOMO-LUMO Gap, Electronic Characteristics |

DFT calculations are highly effective in predicting vibrational frequencies, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to provide a complete assignment of vibrational modes. researchgate.net For this compound, harmonic vibrational frequencies, depolarization ratios, and force constants have been computed at the B3LYP/6-31G* level. researchgate.net

A notable finding is the evidence of intermolecular hydrogen bonding (O-H···O), indicated by a broad IR band observed around 3180 cm⁻¹. researchgate.net This interaction significantly influences specific vibrational modes. For instance, the aldehydic C=O stretching vibration, predicted at 1727 cm⁻¹, is observed experimentally at a lower frequency of 1670 cm⁻¹. researchgate.net Conversely, the in-plane bending vibration of the hydroxyl group shifts to a higher frequency than predicted. researchgate.net This downshifting of the carbonyl stretch and upshifting of the hydroxyl bend are characteristic signs of hydrogen bond formation. researchgate.netresearchgate.net The calculated frequencies generally show good agreement with experimental spectra. researchgate.net

Table 2: Comparison of Predicted vs. Observed Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (B3LYP/6-31G*) | Observed Frequency (IR/Raman) | Reference |

|---|---|---|---|

| O-H Stretch | - | ~3180 (broad) | researchgate.net |

| Aldehydic C-H Stretch | 2798 | 2751 | researchgate.net |

| Aldehydic C=O Stretch | 1727 | 1670 | researchgate.net |

| OH In-plane Bend | 1243 | 1290 | researchgate.net |

Ab initio (from first principles) calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational approach to studying molecular systems without reliance on empirical parameters. acs.org For this compound, ab initio computations have been performed at the RHF/6-31G* level to determine its equilibrium structure and ground-state energy. researchgate.netsigmaaldrich.cn

These calculations are also employed to investigate intermolecular interactions, such as dimerization. consensus.app The formation of dimers through hydrogen bonding is a key feature of this molecule in the solid state. researchgate.netconsensus.app Ab initio methods can calculate the dimerization energy, offering a quantitative measure of the strength of these interactions. acs.org For instance, in a study of a related compound, the dimerization energy was calculated to be in the range of -5.1 to -6.5 kJ mol⁻¹, which aligned well with experimental data. acs.org

Potential Energy Surface (PES) scans are computational procedures used to explore the different conformations (or conformers) of a molecule by systematically changing specific dihedral angles and calculating the resulting energy. ncsu.edumdpi.com This analysis helps identify the most stable conformers and the energy barriers between them.

For this compound, PES scans reveal that the molecule has distinct conformers depending on the relative orientation of the aldehyde and hydroxyl groups. researchgate.net The most stable conformer is found to be the cis form, where the carbonyl group (C=O) of the aldehyde is oriented towards the hydroxyl group. researchgate.net This stability is attributed to favorable intramolecular or intermolecular interactions, such as the formation of hydrogen bonds. researchgate.netresearchgate.net Analysis of the isomer 2-chloro-3-hydroxybenzaldehyde showed it yields four distinct conformers, while this compound effectively yields only three. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It interprets the wave function in terms of localized electron-pair "bonding" units.

Biological Activities and Medicinal Chemistry Applications

Role as Pharmaceutical Intermediate and Building Block

3-Chloro-4-hydroxybenzaldehyde is a key intermediate in organic and pharmaceutical synthesis. guidechem.com Its value lies in the reactivity of its functional groups, which allows for its incorporation into more complex molecules. It is a foundational component for a variety of compounds, including ethyl vanillin, and electrochemically active ferrocenyl hydrazone compounds. guidechem.com

A significant application of this compound is in the synthesis of molecules containing the morpholine (B109124) structural fragment. Morpholine is widely incorporated into marketed drugs, such as the antibacterial agent Linezolid and the antidepressant Moclobemide, to improve properties like water solubility. guidechem.com Researchers have utilized this compound as the starting material to prepare 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for this class of compounds. guidechem.com The synthesis involves a multi-step process that begins with the protection of the phenolic hydroxyl group, followed by a reductive amination reaction with morpholine. guidechem.com

The role of this compound as a versatile building block is summarized in the table below.

| Starting Material | Synthetic Process | Resulting Intermediate/Product | Significance |

| This compound | Reaction with sodium ethoxide in ethanol | Ethyl Vanillin | Used as a fragrance and flavoring agent, and as an intermediate in the pharmaceutical industry. guidechem.com |

| This compound | Multi-step synthesis including protection, reductive amination with morpholine, and deprotection | 2-chloro-4-(morpholinylmethyl)phenol | A key intermediate for synthesizing pharmacologically active molecules containing the beneficial morpholine moiety. guidechem.com |

| This compound | Reaction with 1,1'-ferrocene bis(carbohydrazide) | Ferrocenyl diacylhydrazone compounds | Creates electrochemically active compounds with potential applications in drug delivery due to their voltage-sensitive responsiveness. guidechem.com |

Therapeutic Potential of Derivatives

The chemical scaffold of this compound provides a platform for developing derivatives with significant therapeutic potential. By modifying its structure, scientists have created novel agents for treating a range of diseases.

Neuroprotective Agents

Derivatives of this compound are being investigated for their potential to protect nerve cells from damage.

While direct studies on the antioxidant properties of this compound itself are limited, the broader class of phenolic aldehydes is known for its ability to counteract oxidative stress. Research into related compounds, such as p-hydroxybenzaldehyde, has demonstrated anti-inflammatory and antioxidative stress effects. frontiersin.orgnih.gov This suggests that derivatives synthesized from this compound could be developed to possess similar or enhanced antioxidant capabilities, which are crucial for mitigating the cellular damage implicated in many diseases.

The development of agents to combat neurodegenerative disorders like Alzheimer's disease is a critical area of research. Alzheimer's pathogenesis is linked to factors such as the self-aggregation of beta-amyloid (Aβ) peptides. sigmaaldrich.com A series of novel diarylheptanoid derivatives were designed and synthesized, using precursors related to this compound, as dual inhibitors against Aβ aggregation. sigmaaldrich.com This research highlights the utility of this chemical scaffold in creating compounds that target the underlying mechanisms of progressive neurodegenerative disorders. sigmaaldrich.com

Antiproliferative Agents

In the field of oncology, derivatives of this compound have been used to create potent antiproliferative agents that can inhibit the growth of cancer cells.

Adamantyl arotinoids are a class of retinoid-related molecules that have been shown to induce growth arrest and apoptosis (programmed cell death) in cancer cells. nih.gov Research has demonstrated that this compound is a commercially available starting material for the synthesis of highly twisted adamantyl arotinoids. These novel analogs are designed to have significant antiproliferative activity in several cancer cell lines. nih.gov Some of these compounds have been found to induce apoptosis, showcasing their potential as anticancer agents. nih.govnih.gov

| Derivative Class | Therapeutic Target | Mechanism/Activity | Relevance of this compound |

| Diarylheptanoids | Alzheimer's Disease | Inhibition of β-amyloid aggregation. sigmaaldrich.com | Serves as a foundational structure for synthesizing these complex neuroprotective agents. |

| Adamantyl Arotinoids | Cancer | Induction of cell-cycle arrest and apoptosis in cancer cells. nih.govnih.gov | Used as a key starting material in the chemical synthesis of these antiproliferative compounds. |

Activity Against Leukemia Cell Lines

Currently, there is a lack of specific research data in publicly accessible scientific literature detailing the direct activity of this compound against leukemia cell lines. While the broader class of phenolic compounds has been a subject of extensive cancer research, dedicated studies on the cytotoxic or anti-proliferative effects of this particular compound on leukemic cells have not been reported.

Immunosuppressants (e.g., Ponesimod)

This compound serves as a crucial starting material and key intermediate in the chemical synthesis of the immunosuppressant drug, Ponesimod. Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, which is used in the treatment of relapsing forms of multiple sclerosis. The synthesis of Ponesimod involves a multi-step process where this compound is utilized to construct the core structure of the final drug molecule. Its specific chemical functionalities are essential for building the substituted benzylidene portion of the Ponesimod scaffold.

Anti-inflammatory Properties

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, research on structurally similar hydroxybenzaldehyde analogs suggests a potential for such activity. For instance, compounds like 2,4-dihydroxybenzaldehyde (B120756) and 3-hydroxybenzaldehyde (B18108) have demonstrated anti-inflammatory effects in various experimental models. biomolther.orgnih.gov These analogs have been shown to suppress the production of key inflammatory mediators. biomolther.orgnih.gov

For example, 2,4-dihydroxybenzaldehyde has been observed to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharide (LPS). biomolther.org Similarly, 3-hydroxybenzaldehyde has been found to inhibit inflammatory responses in human umbilical vein endothelial cells (HUVECs) by downregulating the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). nih.gov These findings in related compounds indicate that the hydroxybenzaldehyde scaffold is a viable pharmacophore for anti-inflammatory activity, suggesting that this compound may warrant further investigation in this area.

Antimicrobial Activity

The antimicrobial potential of this compound can be inferred from the activity of its close structural analogs. A study on 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde, a compound with a similar substitution pattern on the benzene (B151609) ring, demonstrated notable antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for this related compound have been determined against representative bacterial and fungal species, indicating its efficacy.

Antimicrobial Activity of a this compound Analog

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Data for the structurally related compound 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde.

This compound is a valuable building block in medicinal chemistry for the development of novel antimicrobial agents. Its reactive aldehyde and phenolic hydroxyl groups, combined with the electronic influence of the chlorine atom, make it a versatile precursor for synthesizing more complex molecules with enhanced biological activity. Researchers utilize this compound as a starting scaffold to generate derivatives such as chalcones, Schiff bases, and other heterocyclic compounds. These synthetic modifications aim to improve the potency, selectivity, and pharmacokinetic properties of the resulting molecules, establishing this compound as a significant lead compound in the pursuit of new antimicrobial drugs.

Potential as Enzyme Inhibitors/Modulators

The chemical structure of this compound makes it an attractive scaffold for the design of enzyme inhibitors. Derivatives of hydroxybenzaldehydes have shown promise in the inhibition of various enzymes. For example, novel derivatives of 4-hydroxybenzaldehyde (B117250) have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov In one study, a derivative bearing a dimethoxyl phosphate (B84403) group was identified as a potent non-competitive inhibitor of mushroom tyrosinase with an IC₅₀ value of 0.059 mM. nih.gov

Furthermore, the benzylidene moiety, which can be readily formed from this compound, is a key structural feature in various enzyme inhibitors. Substituted benzylidene derivatives have been investigated as dual inhibitors of cholinesterase enzymes (AChE and BuChE), which are important targets in the management of Alzheimer's disease. nih.gov The ability to synthesize a wide range of derivatives from this compound highlights its potential as a foundational molecule for developing novel and specific enzyme modulators for therapeutic applications.

Interaction with Biological Molecules

Derivatives of this compound have been synthesized to explore their biological interactions. For instance, acylhydrazone compounds derived from this compound can form stable complexes with metal ions within organisms. guidechem.com This complex formation is significant as it can impede certain enzyme-catalyzed reactions. guidechem.com The structural features of 4-hydroxybenzaldehyde derivatives, including the benzene ring, are thought to be accepted by the active sites of certain enzymes, suggesting a direct interaction based on molecular similarity to natural substrates. nih.gov

GABA Transaminase Inactivation Studies

Research into 4-hydroxybenzaldehyde (HBA) and its derivatives has identified them as inhibitors of γ-aminobutyric acid transaminase (GABA-T). nih.gov The parent compound, 4-hydroxybenzaldehyde, is a known competitive inhibitor of GABA-T. nih.govnih.gov Structure-activity relationship studies reveal that a carbonyl group and a hydroxyl group at the para position on the benzene ring are crucial for this inhibitory activity. nih.gov

While direct inactivation studies on this compound are not extensively detailed, research on a closely related analogue, 3-chloro-1-(4-hydroxyphenyl)propan-1-one, demonstrated potent, time-dependent inactivation of GABA-T. nih.gov This suggests that the inactivation occurs at the enzyme's active site and is likely irreversible. nih.gov Such findings indicate that chlorinated derivatives of 4-hydroxybenzaldehyde are a promising class of compounds for designing effective GABA-T inhibitors. nih.govnih.gov

Biochemical Interactions and Molecular Targets

The primary molecular targets for this compound and its related compounds are enzymes involved in key neurotransmitter metabolic pathways.

Enzyme Interactions and Metabolic Pathways

The main enzymes identified as targets for 4-hydroxybenzaldehyde derivatives are GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). nih.gov Both of these enzymes are critical components of the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. The inhibitory effect of HBA derivatives on these enzymes points to a direct interaction with this pathway. nih.gov

Beyond its role as an enzyme inhibitor, this compound can also be a substrate in metabolic pathways, particularly in microbial systems. Studies on anaerobic microbial cultures have shown that the compound can undergo oxidation to form 3-chloro-4-hydroxybenzoic acid.

Table 1: Enzyme Interactions of 4-Hydroxybenzaldehyde Derivatives

| Enzyme Target | Type of Interaction | Key Structural Features for Inhibition | Reference |

| GABA Transaminase (GABA-T) | Competitive Inhibition | Carbonyl group, para-hydroxyl group | nih.gov |

| Succinic Semialdehyde Dehydrogenase (SSADH) | Competitive Inhibition | Carbonyl group, para-hydroxyl group | nih.gov |

Table 2: Metabolic Pathways of this compound

| Process | Initial Compound | Resulting Metabolite | Reference |

| Microbial Oxidation | This compound | 3-chloro-4-hydroxybenzoic acid |

Applications in Advanced Materials Science and Agrochemicals

Synthesis of Dyes and Pigments

The compound serves as a key building block in the production of various dyes and pigments, contributing to the coloration of materials across different industries. chemimpex.com Its aromatic structure and reactive functional groups make it a suitable starting material for synthesizing complex molecules with specific color properties.

Chromophoric Properties

The chromophoric, or color-producing, properties of molecules derived from 3-chloro-4-hydroxybenzaldehyde are rooted in its electronic structure. The benzaldehyde (B42025) core, featuring an electron-withdrawing aldehyde group and an electron-donating hydroxyl group, creates a push-pull system that facilitates electron delocalization. This is a fundamental characteristic of many organic chromophores.

The introduction of a chlorine atom further modifies the electronic properties of the aromatic ring. This specific arrangement of functional groups allows for the development of compounds with tailored optical or electronic characteristics. Furthermore, this compound has been identified as a fluorophore, a molecule that can re-emit light upon excitation, and its derivatives can be chemically modified to alter these optical properties for specific applications. biosynth.com

Textile and Coating Applications

In the textile and printing industries, derivatives of this compound are utilized to create dyes that impart vibrant and lasting colors to fabrics and inks. chemimpex.com The reactivity of the aldehyde group allows it to be readily incorporated into larger dye molecules, which can then be applied to various substrates. The specific chemical nature of the resulting dyes determines their affinity for different fibers and their fastness to light and washing. The compound is also explored for its potential in creating novel coatings that can enhance the durability and performance of materials. chemimpex.com

Agrochemical Development

This compound is an important intermediate in the synthesis of a range of agrochemicals. Derivatives of hydroxybenzaldehydes are recognized as crucial for preparing agricultural chemicals, highlighting the importance of this compound class in the industry. epo.org

Herbicides and Pesticides

The molecular framework of this compound is incorporated into more complex molecules designed to act as herbicides and pesticides. The presence of the chlorine atom and the phenolic hydroxyl group is significant, as these features are common in many active agrochemical compounds. They can influence the molecule's biological activity, environmental persistence, and mode of action. Research in this area focuses on creating new derivatives that exhibit high efficacy against target pests while maintaining environmental safety.

Selective Targeting and Crop Damage Minimization

A key goal in modern agrochemical research is the development of products that selectively target weeds or pests without harming the desired crops. The chemical structure of this compound provides a scaffold that can be modified to achieve such selectivity. By strategically altering the functional groups, researchers can fine-tune the herbicidal or pesticidal activity of the resulting compounds. This allows for the design of agrochemicals that are effective at lower concentrations and have a reduced impact on non-target organisms, thereby minimizing crop damage and environmental footprint.

Novel Materials and Coatings

The utility of this compound extends into materials science, where it is explored as a precursor for creating new polymers and functional coatings. chemimpex.com Its derivatives are being investigated for applications in developing materials with specific optical or electronic properties. For instance, it is used in the synthesis of electrochemically active compounds, which could have applications in sensors or electronic devices. guidechem.com The ability to form polymers and coatings with enhanced durability and performance makes it a valuable compound for creating advanced materials. chemimpex.com

Polymer Additives

In the context of polymer science, this compound is not typically utilized as a conventional polymer additive, which would be physically blended with a polymer matrix. Instead, its primary role is that of a monomer or a precursor in the synthesis of new polymers. By incorporating this molecule directly into the polymer backbone, new materials with inherent, tailored properties can be engineered.

Research in materials science is actively exploring the derivatives of this compound for creating novel polymers and coatings. The presence of the chlorine atom and the reactive hydroxyl and aldehyde groups provides specific functionalities that can be exploited during polymerization. For instance, hydroxybenzaldehydes are used to synthesize wholly aromatic polyesters. These polymers are known for their rigid structures, which can impart desirable characteristics to the final material. Studies on the related compound, p-hydroxybenzaldehyde, demonstrate its use in creating bio-based copolyesters, highlighting a pathway for developing sustainable, high-performance plastics. researchgate.net The aldehyde and hydroxyl groups serve as reactive sites for polycondensation reactions, allowing the molecule to become an integral part of the polymer chain, thereby defining the material's fundamental properties from the ground up.

Enhancing Durability and Performance

The incorporation of this compound and similar aromatic monomers into polymer structures is a key strategy for enhancing the durability and performance of the resulting materials. Aromatic polyesters, for example, are known for their high thermal stability and mechanical strength, largely due to the rigidity of the aromatic rings in their backbone. nih.gov

Research on copolyesters synthesized from a p-hydroxybenzaldehyde derivative provides specific data on the performance enhancements achievable. researchgate.net These polymers exhibit excellent thermal and mechanical properties, making them suitable for demanding applications. researchgate.netresearchgate.net For instance, a series of aliphatic-aromatic polyesters synthesized using a novel diol derived from p-hydroxybenzaldehyde demonstrated high yield strengths and toughness. researchgate.net The thermal stability of such copolyesters is also notable, with the onset of intense thermal decomposition occurring above 450°C in some cases, indicating a robust material suitable for high-temperature environments. nih.gov

The properties of these copolyesters can be fine-tuned by altering the co-monomers used in polymerization, allowing for the development of materials with a customized balance of strength, flexibility, and thermal resistance. researchgate.netresearchgate.net

Table 1: Thermal and Mechanical Properties of Copolyesters Derived from a p-Hydroxybenzaldehyde-Based Monomer

| Property | Value Range |

| Glass Transition Temperature (Tg) | 43°C to 104°C |

| Melting Point (Tm) | 118°C to 156°C |

| Yield Strength | 48–79 MPa |

| Elongation at Break | 240–330% |

Data sourced from a study on bio-based copolyesters synthesized using a diol derived from p-hydroxybenzaldehyde. researchgate.net

Applications in Agrochemicals

In addition to materials science, this compound serves as an intermediate in the field of agricultural chemistry. Its chemical reactivity is leveraged to build more complex molecules that possess biological activity. One notable application is in the synthesis of halogenated salicylanilides. nih.gov These compounds are recognized for their potent anthelmintic properties and are used in veterinary medicine to control parasitic infestations in livestock such as sheep and cattle. nih.gov An example is the synthesis of Rafoxanide, an effective anthelmintic, which demonstrates the role of chloro-aromatic structures in creating molecules for animal health, a critical component of the broader agricultural industry. nih.gov

Environmental Research and Biodegradation Studies

Transformations in Anaerobic Bacterial Cultures

Research has shown that 3-Chloro-4-hydroxybenzaldehyde can be metabolized by anaerobic bacteria. In studies using metabolically stable anaerobic enrichment cultures, drawn from environments like marine sediments, the compound undergoes both oxidation and reduction processes. This microbial activity is key to breaking down the compound into various metabolites.

A significant aspect of the anaerobic biodegradation of this compound and its primary metabolite is the transformation into compounds that are generally considered less harmful. The initial metabolite, 3-chloro-4-hydroxybenzoic acid, can be further degraded. In some anaerobic freshwater sediment samples, this degradation pathway leads to the formation of phenol (B47542), which is subsequently converted to benzoate. These transformations represent a detoxification pathway, as the complex halogenated aldehyde is broken down into simpler, non-halogenated organic molecules.

The primary metabolic pathway observed in anaerobic bacterial cultures involves the transformation of the aldehyde group of this compound. A major route is the oxidation of the aldehyde group, which results in the formation of 3-chloro-4-hydroxybenzoic acid. Concurrently, a smaller portion of the this compound is reduced, leading to the formation of 3-chloro-4-hydroxybenzyl alcohol, which contains a hydroxymethyl group.

Table 1: Anaerobic Transformation of this compound

| Initial Compound | Microbial Consortium | Transformation Process | Resulting Product |

|---|---|---|---|

| This compound | Anaerobic enrichment cultures | Oxidation | 3-chloro-4-hydroxybenzoic acid |

Environmental Impact Assessment

Dehalogenation Processes in the Environment

Dehalogenation, the removal of a halogen atom (in this case, chlorine) from a molecule, is a crucial step in the detoxification of halogenated organic compounds. In the context of this compound's biodegradation, this process occurs after its initial transformation. Studies have observed that its metabolite, 3-chloro-4-hydroxybenzoate, can undergo reductive dehalogenation in anaerobic conditions. This process removes the chlorine atom and results in the formation of 4-hydroxybenzoate (B8730719). This step is significant as it typically reduces the toxicity and persistence of the compound in the environment.

Table 2: Dehalogenation of this compound Metabolite

| Metabolite | Process | Environment | Product of Dehalogenation |

|---|

Future Research Directions and Translational Perspectives

Exploration of Undocumented Biological Activities

While 3-Chloro-4-hydroxybenzaldehyde is well-established as a crucial intermediate in chemical synthesis, its intrinsic biological activities and those of its direct derivatives are areas of expanding research. chemimpex.com Future investigations are geared towards uncovering novel pharmacological properties beyond its current applications.

A notable area of recent discovery is in oncology. Researchers have synthesized a novel compound, 3-carbethoxy-4(3'-chloro-4'-hydroxy)phenyl-but-3-en-2-one, directly from this compound. researchgate.net This derivative has demonstrated significant antiproliferative activity against WiDr human colon cancer cells, which are characterized by a mutant p53 protein. researchgate.net The cytotoxic effect of this compound was found to be more potent than 5-fluorouracil, a standard chemotherapeutic agent used for colon cancer, highlighting a promising avenue for developing anticancer drugs that specifically target tumors with p53 mutations. researchgate.net

Furthermore, the scaffold of this compound is being utilized to develop compounds with neuroprotective properties. semanticscholar.org Its structural features are foundational in the design of new molecules aimed at treating neurodegenerative diseases, suggesting that derivatives may possess inherent capabilities to protect neural cells from damage. semanticscholar.org These findings encourage broader screening of the compound and its analogues against a variety of biological targets to identify previously undocumented therapeutic potentials.

| Derivative Compound | Starting Material | Biological Activity | Cell Line | Key Finding |

|---|---|---|---|---|

| 3-carbethoxy-4(3'-chloro-4'-hydroxy)phenyl-but-3-en-2-one | This compound | Antiproliferative / Cytotoxic | WiDr (human colon cancer) | Demonstrated higher antiproliferative activity than the reference standard, 5-fluorouracil. researchgate.net |

Novel Synthetic Route Development

The synthesis of this compound and its derivatives is continuously being optimized to improve efficiency, yield, and environmental safety. Established methods primarily involve the direct chlorination of 4-hydroxybenzaldehyde (B117250) or the oxidation of 3-chloro-p-cresol.

One documented synthetic application starting from this compound is the multi-step preparation of 2-chloro-4-(morpholinylmethyl)phenol. guidechem.com This process involves three key stages:

Protection: The phenolic hydroxyl group is protected using allyl bromide to prevent unwanted side reactions. guidechem.com

Reductive Amination: The intermediate aldehyde reacts with morpholine (B109124). guidechem.com

Deprotection: The allyl group is removed to yield the final product. guidechem.com

Future research is focused on developing more sustainable and efficient synthetic strategies. The principles of green chemistry, such as the use of biocatalysis and flow chemistry, represent promising frontiers. nih.govrsc.org

Biocatalysis: This approach utilizes enzymes or whole-cell systems to perform chemical transformations. nih.gov It offers high selectivity and efficiency under mild, environmentally friendly conditions, making it a desirable alternative to traditional chemical methods. nih.gov

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, improve safety, and facilitate scaling up production. rsc.org Applying flow processes to the synthesis of this compound could lead to more efficient and sustainable manufacturing. rsc.org

These modern synthetic methods have the potential to make the production of this key chemical intermediate more economical and eco-friendly. nih.govrsc.org

Advanced Drug Design Strategies

The unique chemical structure of this compound, featuring aldehyde, hydroxyl, and chloro groups, makes it a highly versatile scaffold in advanced drug design. chemimpex.com Its functional groups provide multiple reaction points for creating complex molecules with desired therapeutic properties. chemimpex.com

One advanced strategy is its use in retrometabolic drug design , a concept that involves creating "soft drugs" which are active locally but are quickly metabolized into inactive forms, minimizing systemic side effects. The compound has been used as a starting material to create thiazolidinone-based modulators of the Sphingosine-1-phosphate receptor 1 (S1PR1). dundee.ac.uk This approach is particularly valuable for developing topical treatments. dundee.ac.uk

The compound also serves as a critical building block in fragment-based drug discovery . Its core structure can be elaborated upon to build potent and selective inhibitors for various biological targets. For instance, it was used in the synthesis of diarylheptanoid derivatives designed as dual inhibitors of histone deacetylase (HDAC) and β-amyloid aggregation, which are key targets in Alzheimer's disease research. frontiersin.org The structure-activity relationship (SAR) studies of such derivatives help in optimizing the lead compounds for better efficacy.

Integration into Multitarget Directed Ligand (MTDL) Approaches

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's, has spurred the development of Multitarget Directed Ligands (MTDLs). unibo.it These are single molecules designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic effect. This compound has emerged as a valuable starting scaffold in the design of such MTDLs.

In a notable study, it was the foundational chemical for synthesizing a series of novel antioxidant and neuroprotective MTDLs capable of blocking calcium channels. semanticscholar.org This research highlights the utility of the this compound moiety in creating compounds that address multiple pathological factors, such as oxidative stress and calcium dysregulation, which are common in neurodegenerative diseases. semanticscholar.org

Another research effort utilized the compound to create diarylheptanoid derivatives that function as dual inhibitors of β-amyloid aggregation and class IIa histone deacetylases (HDACs), both implicated in the progression of Alzheimer's disease. frontiersin.org The integration of the this compound framework into MTDL design strategies showcases its importance in developing innovative treatments for complex multifactorial diseases.

| Starting Scaffold | Resulting Compound Class | Target 1 | Target 2 | Therapeutic Area |

|---|---|---|---|---|

| This compound | Propargylamine-containing hybrids | Oxidative Stress Pathways | Calcium Channels | Neuroprotection. semanticscholar.org |

| This compound | Diarylheptanoid Derivatives | β-amyloid Aggregation | Histone Deacetylase (HDAC) | Alzheimer's Disease. frontiersin.org |

Emerging Applications in Diverse Scientific Disciplines

Beyond its established role in pharmaceuticals and organic synthesis, this compound is finding new applications in other advanced scientific fields. Its unique electronic and photophysical properties make it a compound of interest in materials science and biotechnology. biosynth.compubcompare.ai